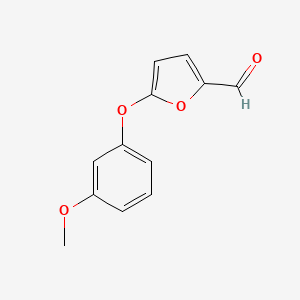

5-(3-Methoxyphenoxy)furan-2-carbaldehyde

Description

Significance of Furan-Derived Scaffolds in Organic Synthesis

Furan (B31954) and its derivatives are exceptionally versatile building blocks in organic synthesis. acs.orgnumberanalytics.com Their utility stems from the ability to act as a diene in Diels-Alder reactions, a nucleophilic aromatic ring, or a precursor to other functional groups through ring-opening or transformation reactions. wikipedia.orgacs.org This reactivity has established furan scaffolds as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. chemicalbook.commdpi.comresearchgate.net

The furan nucleus is a component of numerous bioactive compounds and is often incorporated into drug candidates to modulate their biological activity. ijabbr.comresearchgate.net Furan derivatives have been investigated for a wide range of pharmacological applications. researchgate.net Furthermore, the accessibility of furans from renewable biomass sources, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), positions them as key platform molecules in sustainable and green chemistry initiatives. mdpi.commdpi.comrsc.org These platforms provide access to a diverse array of chemical building blocks for creating polymers, solvents, and fuels. ijabbr.comrsc.org

Overview of Aryloxy-Substituted Furan Systems in Contemporary Chemical Research

Aryloxy-substituted furans represent a specific class of furan derivatives where an aryloxy group (-OAr) is attached to the furan ring. These compounds merge the chemical features of the furan ring with those of the aryl ether. The synthesis of such systems often involves cross-coupling reactions. For instance, palladium-catalyzed methods like the Suzuki-Miyaura or Hiyama cross-coupling reactions are employed to form the carbon-carbon or carbon-heteroatom bond between a suitably functionalized furan and an aryl partner. researchgate.net

Research into aryloxy- and aryl-substituted furans is driven by their potential as intermediates in the synthesis of more complex heterocyclic systems and as target molecules for biological screening. researchgate.netresearchgate.net The electronic properties of the furan ring can be significantly modulated by the nature of the substituent on the attached aryl ring. For example, the reaction of 5-chlorofuran-2-carbaldehyde with phenylboronic acid (a Suzuki coupling) or phenyltrifluorosilane (B1582143) (a Hiyama coupling) yields 5-phenyl-2-furaldehyde (B76939), demonstrating a viable route to C5-aryl substituted furans. researchgate.net Similar strategies can be envisioned for the synthesis of aryloxy-substituted analogues, where an oxygen atom bridges the furan and aryl moieties. The development of new methodologies for creating fused furan ring systems and other substituted furans remains an active area of investigation. researchgate.netnih.gov

Identification of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde as a Subject of Academic Inquiry

This compound is a specific aryloxy-substituted furan derivative. Its structure features a furan-2-carbaldehyde core, with a 3-methoxyphenoxy group attached at the C5 position. This compound is identified in chemical catalogs and databases, indicating its availability for research purposes. fluorochem.co.uk

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 76506-18-8 | fluorochem.co.uk |

| Molecular Formula | C12H10O4 | fluorochem.co.uk |

| InChI Key | PTNMLKBMIAJLGV-UHFFFAOYSA-N | fluorochem.co.uk |

While detailed studies exclusively focused on this compound are not widely published, its existence points to its role as a potential building block or intermediate in organic synthesis. The synthesis of structurally related compounds, such as 5-(3-methoxyphenyl)furan-2-carbaldehyde, has been described via palladium-catalyzed coupling reactions between a bromo-aldehyde and a boronic acid. chemicalbook.com This suggests that similar synthetic strategies could be applied to access the title compound, establishing it as a tangible target for chemical synthesis and further investigation. Its complex functionality, combining an aldehyde, a furan ring, an ether linkage, and a substituted benzene (B151609) ring, makes it a molecule of interest for constructing more elaborate chemical architectures.

Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

5-(3-methoxyphenoxy)furan-2-carbaldehyde |

InChI |

InChI=1S/C12H10O4/c1-14-9-3-2-4-10(7-9)15-12-6-5-11(8-13)16-12/h2-8H,1H3 |

InChI Key |

PTNMLKBMIAJLGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Methoxyphenoxy Furan 2 Carbaldehyde

Retrosynthetic Analysis of the 5-(3-Methoxyphenoxy)furan-2-carbaldehyde Framework

A retrosynthetic analysis of the target molecule, this compound, identifies two primary disconnections that form the basis of logical forward synthetic planning. These disconnections break down the complex molecule into simpler, more readily available starting materials.

The first key disconnection is at the C5-O bond of the furan (B31954) ring, separating the furan-2-carbaldehyde core from the 3-methoxyphenoxy group. This suggests a synthesis strategy involving the coupling of a pre-functionalized furan, such as 5-halo-2-furaldehyde, with 3-methoxyphenol (B1666288) or its corresponding phenoxide. This pathway relies on forming an aryl ether bond.

A second strategic disconnection targets the C2-aldehyde bond on the furan ring. This approach envisions a precursor molecule, 2-(3-methoxyphenoxy)furan, which would then undergo a formylation reaction to introduce the aldehyde group at the C2 position. Alternatively, a precursor alcohol, (5-(3-methoxyphenoxy)furan-2-yl)methanol, could be oxidized to yield the target aldehyde.

These two fundamental retrosynthetic pathways guide the development of the forward synthesis strategies detailed in the subsequent sections.

Forward Synthesis Strategies for the Furan-2-carbaldehyde Core

The formation of the furan-2-carbaldehyde scaffold is a critical step that can be achieved through several established methods. The choice of strategy often depends on the nature of the substituents already present on the furan ring.

Vilsmeier-Haack Formylation and Related C-Formylation Reactions on Furan Precursors

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org Furan and its derivatives are suitable substrates for this transformation. wikipedia.orgyoutube.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.org

In the context of synthesizing this compound, this strategy would involve the formylation of a 2-(3-methoxyphenoxy)furan precursor. The electron-donating nature of the phenoxy group at the C5 position would direct the electrophilic Vilsmeier reagent to the adjacent C2 position of the furan ring. The mechanism proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich furan ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org

Interactive Table: Vilsmeier-Haack Reaction Conditions for Furan and Related Substrates

| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan | DMF, POCl₃ | Dichloromethane | 0 to RT | ~93 | rsc.org |

| 2-Phenylfuran | DMF, POCl₃ | - | - | 60 | researchgate.net |

| Anthracene | N-Methylformanilide, POCl₃ | - | - | - | wikipedia.org |

This table presents examples of Vilsmeier-Haack formylation on various electron-rich substrates to illustrate the general conditions employed.

Oxidative Approaches to the Carbaldehyde Functionality

An alternative strategy for installing the aldehyde group involves the oxidation of a corresponding primary alcohol. For the target molecule, this would entail the synthesis of (5-(3-methoxyphenoxy)furan-2-yl)methanol, followed by its oxidation. This two-step approach is a cornerstone of organic synthesis for aldehyde preparation.

The oxidation of furfuryl alcohols to their corresponding aldehydes (furfurals) can be accomplished using a wide array of oxidizing agents. nih.govnih.govresearchgate.netresearchgate.net The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid or degradation of the sensitive furan ring. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. More recently, catalytic aerobic oxidation methods using transition metals like ruthenium or enzymes such as aryl-alcohol oxidase have been developed as greener alternatives. nih.govnih.gov For instance, Mycobacterium sp. MS1601 has been shown to oxidize 5-hydroxymethylfurfural (B1680220) (HMF), demonstrating the biological potential for such conversions. nih.gov

Interactive Table: Oxidizing Agents for Furfuryl Alcohol Derivatives

| Precursor | Oxidizing Agent/System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Mycobacterium sp. MS1601 cells | 2,5-Furandicarboxylic acid (FDCA) | 60 | nih.gov |

| 5-Hydroxymethylfurfural (HMF) | Aryl-alcohol oxidase (AAO) | Formylfurancarboxylic acid (FFCA) | - | researchgate.net |

| Furfuryl alcohol | Ruthenium hydroxide (B78521) catalysts | Furfural (B47365) | High | researchgate.net |

This table summarizes various methods for the oxidation of HMF and related alcohols, showcasing the diversity of available oxidative techniques.

Construction of the Aryloxy Substituent and its Attachment

The formation of the ether linkage between the furan ring and the methoxyphenyl group is a pivotal step in the synthesis. This can be achieved either by coupling a furan halide with a phenol (B47542) or by other cross-coupling strategies.

Palladium-Catalyzed Cross-Coupling Reactions at the Furan C-5 Position

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. While Suzuki-Miyaura reactions are famous for C-C bond formation, related palladium-catalyzed systems, often referred to as Buchwald-Hartwig aminations (for C-N bonds) or their ether synthesis analogues (for C-O bonds), are highly effective for constructing the desired aryloxy linkage. researchgate.netscirp.orgscirp.org

This approach would involve the reaction of a furan derivative, such as 5-bromo-2-furaldehyde (B32451) or a protected version, with 3-methoxyphenol. sigmaaldrich.com The reaction is catalyzed by a palladium complex, typically formed from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand (e.g., biarylphosphines like XPhos or SPhos). researchgate.net A base, such as Cs₂CO₃ or K₃PO₄, is required to deprotonate the phenol and facilitate the catalytic cycle. A related, older method is the Ullmann condensation, which uses a copper catalyst, often under harsher conditions, to achieve the same C-O bond formation. wikipedia.orgnih.govorganic-chemistry.orgmdpi.com Modern Ullmann-type reactions can be performed under milder conditions with the aid of specific ligands. nih.gov

Interactive Table: Conditions for C-O Cross-Coupling Reactions

| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Aryl Halides | Phenols | Pd(OAc)₂ / Me₄tBuXPhos | K₃PO₄ | Toluene (B28343) | Mild | researchgate.net |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | High | wikipedia.org |

| Aryl Halides | Phenols | CuO / Zeolite (USY) | - | Toluene | 120 | mdpi.com |

This table provides examples of catalyst systems and conditions for forming aryl ether bonds via cross-coupling reactions.

Nucleophilic Aromatic Substitution with Furan Halides

Nucleophilic aromatic substitution (SₙAr) provides a direct, metal-free alternative for attaching the aryloxy group. rsc.orgnih.govnih.govmdpi.com This reaction requires an aromatic ring that is activated by at least one strong electron-withdrawing group. nih.gov

In this synthetic route, 5-bromo- or 5-chloro-2-furaldehyde (B1586146) serves as the electrophilic partner. sigmaaldrich.com The potent electron-withdrawing character of the aldehyde group at the C2 position activates the furan ring, particularly at the C5 position, towards attack by a nucleophile. The reaction proceeds by the attack of the 3-methoxyphenoxide ion (formed by treating 3-methoxyphenol with a base like potassium carbonate or sodium hydride) on the C5 carbon of the furan ring. This addition step forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance involving the aldehyde group. Subsequent expulsion of the halide leaving group re-aromatizes the furan ring and yields the final product, this compound. This method is often synthetically straightforward, avoiding the need for transition metal catalysts. nih.gov

Etherification Reactions for Phenoxy Linkage Formation

The formation of the diaryl ether linkage in this compound is a critical step in its synthesis, typically achieved through cross-coupling reactions where a C-O bond is formed between a furan ring and a phenoxy group. The primary methods for this transformation are transition-metal-catalyzed etherification reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination, adapted for ether synthesis.

These methods generally involve the coupling of a 5-halofuran-2-carbaldehyde derivative (such as 5-bromo- or 5-iodofuran-2-carbaldehyde) with 3-methoxyphenol. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Ullmann-Type Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, traditionally involving copper-based catalysts at elevated temperatures. Modern variations of this reaction employ soluble copper(I) salts, such as copper(I) iodide (CuI), in combination with a ligand and a base. For the synthesis of this compound, this would involve the reaction of 5-bromofuran-2-carbaldehyde with 3-methoxyphenol.

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The addition of a ligand, such as 1,10-phenanthroline (B135089) or picolinic acid, can facilitate the reaction by stabilizing the copper catalyst, allowing for milder reaction conditions and improving yields.

Buchwald-Hartwig C-O Coupling

As an alternative to copper-catalyzed methods, the palladium-catalyzed Buchwald-Hartwig reaction has become a powerful and versatile tool for the synthesis of aryl ethers. This methodology is known for its high functional group tolerance and generally requires milder conditions than the traditional Ullmann reaction.

In this context, the synthesis would proceed by coupling 5-bromofuran-2-carbaldehyde with 3-methoxyphenol using a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a specialized phosphine ligand. The choice of ligand is critical, with bulky, electron-rich phosphines like XPhos or tBuXPhos often providing the best results for C-O bond formation. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is used in a solvent like toluene or dioxane.

Detailed research findings on the specific application of these methodologies to the synthesis of this compound are not widely available in the public domain. However, based on the general principles of these established reactions, a comparative summary of plausible reaction conditions can be tabulated.

Table 1: Representative Conditions for Etherification Reactions

This table presents plausible, generalized conditions for the synthesis of this compound based on established methodologies for similar compounds. Specific yields and optimal conditions for this exact transformation require experimental validation.

| Parameter | Ullmann-Type Condensation | Buchwald-Hartwig C-O Coupling |

| Furan Precursor | 5-Bromofuran-2-carbaldehyde | 5-Bromofuran-2-carbaldehyde |

| Phenol Precursor | 3-Methoxyphenol | 3-Methoxyphenol |

| Catalyst | Copper(I) Iodide (CuI) | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | 1,10-Phenanthroline or Picolinic Acid | XPhos or tBuXPhos |

| Base | Cesium Carbonate (Cs₂CO₃) | Sodium tert-butoxide (NaOtBu) |

| Solvent | Dimethylformamide (DMF) or DMSO | Toluene or Dioxane |

| Temperature | 100-140 °C | 80-110 °C |

Advanced Spectroscopic and Spectrometric Characterization of 5 3 Methoxyphenoxy Furan 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Detailed experimental ¹H NMR data for 5-(3-Methoxyphenoxy)furan-2-carbaldehyde is not publicly available at this time. A theoretical analysis would predict signals corresponding to the aldehyde proton, the furan (B31954) ring protons, and the protons of the 3-methoxyphenoxy group, with specific chemical shifts and coupling patterns determined by their electronic environments and spatial relationships.

Specific experimental ¹³C NMR spectral data for this compound are not available in the surveyed literature. Such a spectrum would be expected to show distinct signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the 3-methoxyphenoxy substituent, including the methoxy (B1213986) carbon.

While immensely useful for the unambiguous structural assignment of complex molecules like this compound, no experimental 2D NMR data (COSY, HSQC, HMBC, NOESY) have been published. These techniques would be instrumental in confirming the connectivity of protons and carbons within the molecule.

The substitution of a proton (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), induces small but measurable changes in NMR chemical shifts, known as isotope shifts. huji.ac.il These effects are valuable for spectral assignment and studying intermolecular and intramolecular interactions. huji.ac.ilfu-berlin.de

In the context of furan-2-carbaldehyde systems, deuteration of the aldehyde proton provides a clear example of an isotope shift. When comparing the ¹³C NMR spectra of furan-2-carbaldehyde and its deuterated analogue (furan-2-carbaldehyde-d), a significant isotope shift is observed for the carbonyl carbon (C1) and the adjacent furan ring carbon (C2). mdpi.comresearchgate.net For instance, a deuterium isotope shift (Δδ) for the carbonyl carbon has been reported to be approximately 20.6 Hz, while the shift for the adjacent C2 carbon is around 2.4 Hz. mdpi.comresearchgate.net This primary isotope effect is attributed to the different zero-point vibrational energies of the C-H and C-D bonds. huji.ac.il

Secondary isotope shifts can also be observed, where the chemical shift of a nucleus is affected by isotopic substitution at a neighboring atom. huji.ac.il In deuterated furan-2-carbaldehyde, the protons on the furan ring would experience small secondary isotope shifts compared to the non-deuterated compound. mdpi.com The magnitude of these shifts can provide insights into the electronic structure and conformation of the molecule. mdpi.com

Table 1: Observed Deuterium Isotope Shifts in Furan-2-carbaldehyde

| Carbon Atom | Isotope Shift (Δδ in Hz) | Reference |

|---|---|---|

| C1 (Carbonyl) | 20.6 | mdpi.com, researchgate.net |

| C2 (Furan Ring) | 2.4 | mdpi.com, researchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, measure the vibrations of bonds within a molecule. These vibrations occur at characteristic frequencies, providing a "fingerprint" of the functional groups present.

While a specific FT-IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups and by examining the spectrum of the parent compound, furan-2-carbaldehyde. mdpi.com

The FT-IR spectrum of furan-2-carbaldehyde shows characteristic stretching vibrations for the C-H bond of the aldehyde group in the range of 2847-2715 cm⁻¹. mdpi.com The most prominent feature is the strong absorption band for the carbonyl (C=O) group, which appears in the region of 1600–1900 cm⁻¹. mdpi.commdpi.com Specifically, bands at 1687/1668 cm⁻¹ have been assigned to this vibrational mode. mdpi.com The spectrum also displays skeletal vibrations of the furan ring between 1800–900 cm⁻¹. mdpi.com

For this compound, one would expect to observe these characteristic furan-2-carbaldehyde bands, along with additional bands corresponding to the 3-methoxyphenoxy group. These would include:

C-O-C stretching vibrations for the ether linkage.

Aromatic C=C stretching vibrations from the benzene (B151609) ring.

sp³ C-H stretching vibrations from the methoxy group.

Upon deuteration of the aldehyde proton in furan-2-carbaldehyde, the C-H stretching bands are replaced by C-D stretching bands at significantly lower frequencies, typically between 2139 and 2080 cm⁻¹. mdpi.com This isotopic shift of approximately 700 cm⁻¹ is a clear indicator of successful deuteration. mdpi.comresearchgate.net

Table 2: Characteristic FT-IR Bands for Furan-2-carbaldehyde Systems

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde C-H | Stretch | 2847 - 2715 | mdpi.com |

| Aldehyde C=O | Stretch | 1687 / 1668 | mdpi.com |

| Deuterated Aldehyde C-D | Stretch | 2139 - 2080 | mdpi.com |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint of its structural components. For this compound, the Raman spectrum is expected to be rich with bands corresponding to its three main moieties: the furan ring, the phenyl ring, and the aldehyde group, as well as the linking ether functionality.

While specific experimental data for this compound is not extensively documented in the literature, analysis of related compounds such as furan-2-carbaldehyde (furfural) allows for the prediction of characteristic vibrational bands. mdpi.com In the Raman spectrum of furfural (B47365), characteristic bands for the C=O-H group are observed around 3125, 2855, and 2719 cm⁻¹. mdpi.com The C-H stretching vibrations of the furan ring typically appear above 3000 cm⁻¹. The spectrum of this compound would be significantly more complex, featuring additional bands from the substituted phenyl ring, including aromatic C-H stretching, ring breathing modes, and C-O stretching vibrations from the methoxy and phenoxy groups.

Table 1: Predicted Characteristic Raman Bands for this compound (Based on data from analogous structures like furan-2-carbaldehyde)

| Wavenumber (cm⁻¹) | Assignment | Moiety |

| ~3100-3150 | Aromatic C-H Stretch | Furan & Phenyl Rings |

| ~2840 | Aldehyde C-H Stretch | Aldehyde |

| ~1670-1690 | C=O Carbonyl Stretch | Aldehyde |

| ~1580-1600 | C=C Aromatic Ring Stretch | Phenyl Ring |

| ~1450-1500 | C=C Aromatic Ring Stretch | Furan Ring |

| ~1250 | Aryl-O-C Asymmetric Stretch | Ether Linkage |

| ~1030 | Aryl-O-C Symmetric Stretch | Ether Linkage |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed structural fingerprint of the analyte. The EI-MS spectrum of this compound, with a molecular formula of C12H10O3 and a molecular weight of 202.21 g/mol , would be expected to show a molecular ion peak ([M]⁺˙) at m/z 202. chemicalbook.com

The fragmentation pathways are predictable based on the structure and studies of related furan derivatives. mdpi.comimreblank.ch Key fragmentation steps would likely involve:

Loss of the aldehyde proton (-H•): leading to a stable acylium ion at m/z 201.

Loss of the formyl radical (-CHO•): resulting in a fragment at m/z 173.

Cleavage of the ether bond: This can occur in two ways:

Loss of the methoxyphenyl radical (•C6H4OCH3), yielding a furan-acylium ion at m/z 95.

Loss of the furan-carbaldehyde moiety, leading to a methoxyphenoxy cation at m/z 123.

Fragmentation of the methoxyphenyl ring: Loss of a methyl radical (•CH3) from the m/z 123 fragment to give m/z 108, followed by loss of carbon monoxide (-CO) to yield a cyclopentadienyl (B1206354) cation at m/z 80.

Table 2: Predicted Major EI-MS Fragments for this compound

| m/z | Proposed Fragment Ion |

| 202 | [C12H10O3]⁺˙ (Molecular Ion) |

| 201 | [M-H]⁺ |

| 173 | [M-CHO]⁺ |

| 123 | [C7H7O2]⁺ |

| 95 | [C5H3O2]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. It is particularly useful for polar molecules and is often coupled with liquid chromatography (LC-MS). For the analysis of furan derivatives, ESI-MS provides a sensitive method for detection and quantification. nih.gov

When analyzing this compound by ESI-MS in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of 203.22. Depending on the solvent system, adducts such as [M+Na]⁺ (m/z 225.20) or [M+K]⁺ (m/z 241.17) might also be detected. This technique is valuable for confirming the molecular weight of the compound in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). ethz.ch For this compound, the molecular formula is C12H10O3.

The calculated exact mass of the neutral molecule is 202.06299 Da. HRMS analysis would aim to detect the exact mass of the molecular ion or, more commonly with modern instruments, the protonated molecule [M+H]⁺. The ability of HRMS to provide an exact mass measurement allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. fossiliontech.com

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺˙ | [C12H10O3]⁺˙ | 202.06299 |

| [M+H]⁺ | [C12H11O3]⁺ | 203.07082 |

| [M+Na]⁺ | [C12H10O3Na]⁺ | 225.05276 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is dominated by π → π* transitions due to its extensive system of conjugated double bonds across the furan ring, the aldehyde group, and the phenyl ring.

Studies on related compounds such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and other furan derivatives show strong UV absorption maxima. nih.govresearchgate.net HMF, for example, has a UV absorption maximum around 284 nm. The extended conjugation in this compound, involving the phenoxy group, is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to simpler furfurals. This absorption is due to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The less intense n → π* transition, involving the non-bonding electrons of the aldehyde oxygen, would likely be observed as a shoulder at a longer wavelength or be obscured by the stronger π → π* band.

Reactivity and Mechanistic Investigations of 5 3 Methoxyphenoxy Furan 2 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring in 5-(3-Methoxyphenoxy)furan-2-carbaldehyde is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the 3-methoxyphenoxy group at the 5-position and the carbaldehyde group at the 2-position.

The oxygen atom of the furan ring, as well as the oxygen of the phenoxy group, can donate lone pair electrons to the ring, thereby activating it towards electrophilic attack. In contrast, the carbaldehyde group is an electron-withdrawing group, which deactivates the ring towards EAS. nih.govyoutube.com Electrophilic attack on the furan ring is known to occur preferentially at the α-positions (2- and 5-positions) due to the greater stabilization of the cationic intermediate. youtube.com In this molecule, both α-positions are already substituted. Therefore, substitution will occur at the β-positions (3- and 4-positions).

The 5-(3-methoxyphenoxy) group is an ortho-, para-director. In the context of the furan ring, this translates to directing incoming electrophiles to the 3- and 4-positions. Conversely, the 2-carbaldehyde group is a meta-director, which also directs incoming electrophiles to the 4-position. The combined directing effects of both substituents would therefore strongly favor electrophilic substitution at the 4-position of the furan ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-(3-Methoxyphenoxy)-4-nitrofuran-2-carbaldehyde |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-(3-methoxyphenoxy)furan-2-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-5-(3-methoxyphenoxy)furan-2-carbaldehyde |

Transformations at the Carbaldehyde Moiety

The aldehyde functional group is a versatile site for a variety of chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of substituted furan-2-carbaldehydes to their corresponding carboxylic acids is a well-established transformation. A variety of oxidizing agents can be employed for this purpose. For instance, the oxidation of 5-(hydroxymethyl)furfural to furan-2,5-dicarboxylic acid can be achieved using reagents like sodium nitrite (B80452) in phosphoric acid or through enzymatic catalysis. researchgate.netmdpi.comnih.gov By analogy, this compound is expected to be oxidized to 5-(3-Methoxyphenoxy)furan-2-carboxylic acid under similar conditions. The synthesis of related furan-2-carboxylic acids from corresponding furfurals is a common strategy in organic synthesis. researchgate.netgoogle.comarkat-usa.org

Reduction: The reduction of the aldehyde to a primary alcohol, (5-(3-Methoxyphenoxy)furan-2-yl)methanol, can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones and is expected to efficiently reduce the carbaldehyde group without affecting the furan ring or the ether linkage. masterorganicchemistry.comyoutube.com

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Example | Product |

| Oxidation | KMnO₄ or Ag₂O | 5-(3-Methoxyphenoxy)furan-2-carboxylic acid |

| Reduction | NaBH₄, then H₃O⁺ | (5-(3-Methoxyphenoxy)furan-2-yl)methanol |

Nucleophilic Addition Reactions (e.g., Grignard, hydride reductions)

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles, such as Grignard reagents and hydride reducing agents.

Hydride reduction, as mentioned in the previous section, involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions. masterorganicchemistry.comyoutube.com

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. organic-chemistry.orglibretexts.orgchemguide.co.ukmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield 1-(5-(3-methoxyphenoxy)furan-2-yl)ethanol.

Table 3: Nucleophilic Addition to the Aldehyde Group

| Reagent | Intermediate | Final Product (after workup) |

| NaBH₄ | Alkoxide | (5-(3-Methoxyphenoxy)furan-2-yl)methanol |

| CH₃MgBr | Magnesium alkoxide | 1-(5-(3-Methoxyphenoxy)furan-2-yl)ethanol |

| C₆H₅MgBr | Magnesium alkoxide | (5-(3-Methoxyphenoxy)furan-2-yl)(phenyl)methanol |

Condensation Reactions (e.g., Wittig, Knoevenagel, aldol (B89426) for related structures)

The carbaldehyde group can participate in various condensation reactions to form new carbon-carbon double bonds.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. researchgate.netmdpi.com The reaction involves a phosphonium (B103445) ylide (Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2-(3-methoxyphenoxy)-5-vinylfuran.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. chemicalbook.comrug.nlnih.govnih.gov For instance, the condensation of this compound with malonic acid would produce (E)-3-(5-(3-methoxyphenoxy)furan-2-yl)acrylic acid after decarboxylation. Studies on related 5-substituted furan-2-carboxaldehydes have shown that they readily undergo Knoevenagel condensation with various active methylene compounds. chemicalbook.comnih.gov

While aldol condensations are typically between two carbonyl compounds, related reactions involving the enolate of the aldehyde are also conceivable under appropriate basic conditions.

Table 4: Condensation Reactions of the Aldehyde Group

| Reaction | Reagent(s) | Product |

| Wittig Reaction | Ph₃P=CH₂ | 2-(3-Methoxyphenoxy)-5-vinylfuran |

| Knoevenagel Condensation | Malonic acid, piperidine | (E)-3-(5-(3-methoxyphenoxy)furan-2-yl)acrylic acid |

Reactivity of the Aryloxy Ether Linkage

The ether linkage in this compound connects the furan ring to the methoxyphenyl group. This bond can be cleaved under certain conditions.

Cleavage Reactions

The cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comyoutube.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond because nucleophilic attack on an sp²-hybridized aromatic carbon is disfavored. However, in this compound, both carbons attached to the ether oxygen are part of aromatic rings. Cleavage of such diaryl ethers is generally difficult.

Hydrolytic cleavage under strongly acidic conditions might be possible, potentially leading to the formation of 5-hydroxyfuran-2-carbaldehyde and 3-methoxyphenol (B1666288). nih.govresearchgate.netnih.gov Enzymatic cleavage of aromatic ethers has also been reported, suggesting a potential biochemical route for the degradation of such compounds. nih.gov

Table 5: Potential Cleavage Products of the Aryloxy Ether Linkage

| Reagent/Condition | Potential Products |

| Strong acid (e.g., HBr, HI) at high temperature | 5-Hydroxyfuran-2-carbaldehyde and 3-bromophenol (B21344) (or 3-iodophenol) |

| Strong acid hydrolysis (e.g., aq. HCl, heat) | 5-Hydroxyfuran-2-carbaldehyde and 3-Methoxyphenol |

Rearrangement Processes

While specific studies on the rearrangement of this compound are not extensively documented in the current literature, the reactivity of the furan nucleus in related systems suggests several potential rearrangement pathways. These processes are often triggered by thermal, acidic, or photochemical conditions and can lead to significant structural transformations.

One of the most well-known rearrangements of furan derivatives is the Achmatowicz reaction . wikipedia.org This reaction typically involves the conversion of a furfuryl alcohol into a dihydropyranone. wikipedia.org Although the starting material is a furfuryl alcohol rather than a furan-2-carbaldehyde, a simple reduction of the aldehyde group in this compound would yield the corresponding alcohol, which could then potentially undergo an Achmatowicz-type rearrangement upon treatment with an oxidizing agent like N-bromosuccinimide (NBS) in the presence of an alcohol. acs.orgfrontiersin.org This oxidative ring expansion is a powerful tool for the synthesis of monosaccharides and other complex oxygen-containing heterocycles. wikipedia.orgicm.edu.pl

Another potential rearrangement is a Pummerer-type reaction . Recent studies have shown that substituted furans can be synthesized via a Pummerer-type rearrangement of 2,5-dihydrothiophenes. acs.orgnih.gov While this is a synthetic route to furans rather than a rearrangement of them, it highlights the susceptibility of related five-membered rings to undergo complex rearrangements.

Photochemical rearrangements of furans are also known to occur. tandfonline.comcapes.gov.br Upon irradiation, furans can undergo various transformations, including rearrangements to cyclopropenyl ketones or the formation of other isomeric structures. The specific outcome of a photochemical reaction would be highly dependent on the substitution pattern of the furan ring and the reaction conditions.

It is important to note that the electron-donating nature of the 3-methoxyphenoxy group at the 5-position and the electron-withdrawing nature of the carbaldehyde group at the 2-position of the furan ring in this compound would significantly influence the propensity and regioselectivity of any potential rearrangement. Further experimental investigation is required to determine the specific rearrangement pathways available to this compound.

| Rearrangement Type | General Substrate | Key Reagents/Conditions | Product Type |

| Achmatowicz Reaction | Furfuryl Alcohols | Oxidizing Agent (e.g., NBS), Alcohol | Dihydropyranones |

| Pummerer-Type Rearrangement | 2,5-Dihydrothiophenes | N-Chlorosuccinimide | Tetrasubstituted Furans |

| Photochemical Rearrangement | Furans | UV light | Various Isomers |

Cycloaddition Reactions Involving the Furan Core (e.g., 1,3-dipolar cycloadditions)

The furan ring can participate as a 4π component in Diels-Alder reactions and as a 2π component in other cycloadditions, including 1,3-dipolar cycloadditions. These reactions are powerful methods for the construction of complex polycyclic systems.

1,3-Dipolar cycloaddition reactions are a versatile class of reactions for the synthesis of five-membered heterocyclic rings. acs.org In the context of this compound, the furan double bonds can act as dipolarophiles, reacting with various 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides.

For instance, the reaction of a furan derivative with a nitrone would be expected to yield an isoxazolidine-fused or -bridged product. iitg.ac.in The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic and steric properties of both the furan and the nitrone. The presence of the electron-withdrawing aldehyde group and the electron-donating phenoxy group on the furan ring of this compound would likely direct the regiochemical outcome of the cycloaddition.

Similarly, azomethine ylides, often generated in situ from the reaction of an α-amino acid and an aldehyde or ketone, can undergo 1,3-dipolar cycloaddition with the furan ring to afford pyrrolidine-fused heterocycles. acs.org The aldehyde functionality on this compound itself could potentially be utilized in the generation of an azomethine ylide.

Nitrile oxides, generated from oximes, are another class of 1,3-dipoles that can react with the furan core to produce isoxazoline-containing structures. Research on 5-hydroxymethyl-furan-2-nitrileoxide has demonstrated its ability to undergo [3+2] cycloadditions with alkenes. nih.gov This suggests that the furan ring in a related molecule like this compound could serve as the dipolarophile in reactions with nitrile oxides.

The furan core can also participate in higher-order cycloadditions, such as [8+2] cycloadditions with species like 8,8-dicyanoheptafulvene, leading to the formation of polycyclic products. tandfonline.com

The specific conditions and outcomes of cycloaddition reactions involving this compound would need to be determined experimentally. However, the existing literature on furan chemistry provides a strong foundation for predicting the potential reactivity of its furan core in such transformations.

| 1,3-Dipole | Dipolarophile | Product |

| Nitrone | Furan double bond | Isoxazolidine derivative |

| Azomethine Ylide | Furan double bond | Pyrrolidine derivative |

| Nitrile Oxide | Furan double bond | Isoxazoline derivative |

Strategic Derivatization and Scaffold Elaboration Based on 5 3 Methoxyphenoxy Furan 2 Carbaldehyde

Synthesis of Substituted Furan (B31954) Analogues from the Parent Compound

The aldehyde group at the C2 position of the furan ring is a primary site for a wide array of chemical transformations, enabling the extension of the carbon framework and the introduction of new functional groups. Standard carbonyl chemistry provides a robust toolbox for creating a diverse set of analogues.

One of the most powerful methods for alkene synthesis from aldehydes is the Wittig reaction . masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (phosphorane), which replaces the carbonyl oxygen with a carbon-carbon double bond. libretexts.orglibretexts.org The structure of the resulting alkene is precisely determined by the structure of the ylide, making it a highly reliable synthetic tool. libretexts.org For instance, reacting 5-(3-methoxyphenoxy)furan-2-carbaldehyde with various stabilized or non-stabilized ylides can produce a range of vinyl-furan derivatives. A related transformation, the Horner-Wadsworth-Emmons (HWE) reaction , employs a phosphonate (B1237965) carbanion and often provides excellent E-selectivity for the newly formed double bond, along with the advantage of a water-soluble phosphate (B84403) byproduct that simplifies purification. organic-chemistry.org

Aldol (B89426) condensation represents another cornerstone of carbonyl chemistry applicable to this scaffold. osti.gov Under basic or acidic conditions, this compound can react with ketones or other enolizable carbonyl compounds to form β-hydroxy carbonyl compounds, which can then be dehydrated to yield α,β-unsaturated carbonyl systems. osti.gov These conjugated systems are valuable as Michael acceptors and as precursors for further synthetic manipulations. The reaction of furfural (B47365) with acetone, for example, is a well-documented process that can be extrapolated to more complex substrates. osti.gov

The following table illustrates representative transformations of the aldehyde group to form substituted furan analogues.

| Reaction Type | Reagents & Conditions | Product Structure Example |

| Wittig Reaction | Ph₃P=CHCO₂Et, Toluene (B28343), Reflux | (E)-ethyl 3-(5-(3-methoxyphenoxy)furan-2-yl)acrylate |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CN, NaH, THF | (E)-3-(5-(3-methoxyphenoxy)furan-2-yl)acrylonitrile |

| Aldol Condensation | Acetone, NaOH, H₂O/EtOH | (E)-4-(5-(3-methoxyphenoxy)furan-2-yl)but-3-en-2-one |

| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | N-alkyl-1-(5-(3-methoxyphenoxy)furan-2-yl)methanamine |

Modifications of the Phenoxy and Methoxy (B1213986) Substituents

The phenoxy and methoxy groups on the parent scaffold offer additional sites for modification, allowing for fine-tuning of the molecule's electronic and steric properties. A common and synthetically valuable transformation is the cleavage of the methyl ether to unmask a phenolic hydroxyl group.

Demethylation of aryl methyl ethers is frequently accomplished using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent that operates under mild conditions. nih.govorgsyn.orgmdma.chcommonorganicchemistry.com The reaction typically proceeds by coordination of BBr₃ to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This transformation converts the electron-donating methoxy group into a hydrogen-bond-donating hydroxyl group, which can significantly alter the biological activity and physical properties of the molecule. The resulting 5-(3-hydroxyphenoxy)furan-2-carbaldehyde can then serve as a handle for further functionalization, such as esterification or etherification.

Additionally, the electron-rich nature of the methoxy-substituted benzene (B151609) ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation, although controlling the regioselectivity can be challenging due to the presence of multiple activating groups. Conversely, more advanced cross-coupling methodologies could be employed to modify the phenoxy ring if it were appropriately pre-functionalized with a halide or triflate.

The table below provides examples of modifications targeting the substituent groups.

| Reaction Type | Reagents & Conditions | Product Structure Example |

| O-Demethylation | BBr₃, Dichloromethane, 0 °C to rt | 5-(3-Hydroxyphenoxy)furan-2-carbaldehyde |

| Etherification (of phenol) | K₂CO₃, Alkyl Halide (e.g., Ethyl Iodide), Acetone | 5-(3-Ethoxyphenoxy)furan-2-carbaldehyde |

| Electrophilic Bromination | NBS, Acetonitrile | Regioisomeric mixture of bromo-substituted phenoxy derivatives |

Formation of Polycyclic and Fused Heterocyclic Systems utilizing the Furan-2-carbaldehyde Core

The furan-2-carbaldehyde core is an excellent starting point for the construction of more complex, rigid polycyclic and fused heterocyclic systems. Such structures are of significant interest in drug discovery as they can orient functional groups in well-defined three-dimensional space.

A powerful strategy for synthesizing fused heterocyclic systems is the Pictet-Spengler reaction . nih.govwikipedia.org While the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine onto an iminium ion, the furan ring itself can act as the nucleophile. beilstein-journals.orgresearchgate.net To utilize the parent compound, the aldehyde would first be converted into a suitable precursor, for example, by reductive amination to form a 2-(furan-2-ylmethyl)amine derivative, which could then undergo an intramolecular cyclization. Alternatively, the aldehyde can be transformed into a β-furylethylamine, which can then react with another aldehyde in a Pictet-Spengler cyclization to build a fused pyridine (B92270) ring, yielding a tetrahydrofuro[3,2-c]pyridine system. beilstein-journals.org

Intramolecular Friedel-Crafts reactions offer another route to fused systems. nih.govstackexchange.comresearchgate.net By first elongating the aldehyde group into a side chain containing a suitable electrophilic site (e.g., an acyl chloride or an activated alcohol), an acid-catalyzed cyclization onto the electron-rich furan or phenoxy ring can be initiated to form a new six- or seven-membered ring. The success of such reactions depends heavily on the reactivity of the aromatic system and the length of the tether.

Below are representative examples of strategies for forming polycyclic systems.

| Reaction Type | Synthetic Strategy Outline | Target Heterocyclic System |

| Pictet-Spengler Reaction | 1. Convert aldehyde to 2-(furan-2-yl)ethanamine derivative. 2. React with a second aldehyde (e.g., formaldehyde) under acidic conditions. | Furo[3,2-c]pyridine |

| Intramolecular Friedel-Crafts Acylation | 1. Convert aldehyde to furan-2-ylacetic acid. 2. Convert to acid chloride. 3. Lewis acid (e.g., AlCl₃) catalyzed cyclization onto the phenoxy ring. | Dibenzofuranone derivative |

| Bischler-Napieralski Reaction | 1. Convert aldehyde to a phenylethylamine derivative. 2. Acylate the amine. 3. Cyclize using a dehydrating agent (e.g., POCl₃). | Dihydroisoquinoline fused system |

Development of Isotope-Labeled Analogs for Mechanistic Studies

Isotope labeling is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and studying pharmacokinetic properties of molecules. mdpi.com The introduction of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the this compound scaffold can be achieved through various synthetic methods.

Labeling the aldehyde proton with deuterium is a common strategy. This can be accomplished by using a deuterated formylating agent during the synthesis of the furan ring itself, for instance, by employing deuterated N,N-dimethylformamide (DMF-d₇) in a Vilsmeier-Haack type reaction. mdpi.com Alternatively, direct H/D exchange of the aldehyde proton on the final compound can sometimes be achieved, although this is often challenging.

Deuterium can also be introduced at specific positions on the furan or phenoxy rings. This is often achieved by using deuterated starting materials or through metal-halogen exchange followed by quenching with a deuterium source like D₂O. rsc.org For example, a bromo-substituted precursor could be treated with an organolithium reagent and then D₂O to install a deuterium atom at a specific site. Carbon-13 labeling can be achieved by using ¹³C-labeled building blocks, such as ¹³C-formaldehyde or ¹³C-methyl iodide, at the appropriate synthetic step.

The table below summarizes potential isotope labeling strategies.

| Labeling Position | Method | Reagents | Labeled Product Example |

| Aldehyde Carbonyl | Vilsmeier-Haack formylation | Furan precursor, POCl₃, DMF-d₁ | This compound-¹³C |

| Aldehyde Proton | Vilsmeier-Haack formylation | Furan precursor, POCl₃, DMF-d₇ | 5-(3-methoxyphenoxy)furan-2-[²H₁]carbaldehyde |

| Furan Ring | Lithiation-Deuteration | Bromo-furan precursor, n-BuLi, D₂O | Deuterated this compound |

| Methoxy Group | Etherification | 5-(3-hydroxyphenoxy)furan-2-carbaldehyde, ¹³CH₃I, K₂CO₃ | 5-(3-(methoxy-¹³C)phenoxy)furan-2-carbaldehyde |

Computational Chemistry and Quantum Mechanical Studies of 5 3 Methoxyphenoxy Furan 2 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO energy levels)

No studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) energy levels for 5-(3-Methoxyphenoxy)furan-2-carbaldehyde were found. Such analyses are crucial for understanding the compound's reactivity and electronic properties.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

There is no available literature containing predicted Nuclear Magnetic Resonance (NMR) chemical shifts or calculated vibrational frequencies for this compound. While experimental data exists for related furan (B31954) derivatives, computational predictions for the target compound have not been published.

Reaction Mechanism Elucidation via Transition State Calculations

No research could be located that investigates the reaction mechanisms of this compound through transition state calculations. This type of study is essential for understanding the energetic pathways of its chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would provide insight into the molecule's conformational flexibility, stability, and how it interacts with other molecules, none of which has been documented in the scientific literature.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

No Quantitative Structure-Reactivity Relationship (QSRR) models have been developed or published that include this compound. QSRR studies establish correlations between the chemical structure and reactivity, but this compound has not been included in such reported models.

Advanced Materials Science and Organic Synthesis Applications of 5 3 Methoxyphenoxy Furan 2 Carbaldehyde Scaffolds

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The 5-(3-Methoxyphenoxy)furan-2-carbaldehyde scaffold is a valuable intermediate in the construction of more complex molecular architectures. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, while the substituted furan (B31954) ring offers a stable aromatic core that can be further functionalized.

The aldehyde group readily participates in classical C-C bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, allowing for the extension of the carbon chain and the introduction of diverse functional groups. Furthermore, it can be converted into other functionalities; for instance, oxidation yields a carboxylic acid, reduction affords an alcohol, and reductive amination produces various amines.

A significant application of related 5-aryl-furan-2-carbaldehydes is in the synthesis of heterocyclic compounds. For example, condensation reactions with amines or hydrazines can lead to the formation of Schiff bases, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles. Research on 5-phenyl-2-furaldehyde (B76939) has demonstrated its utility in designing polyfunctionalized heterocyclic compounds with potential pharmacological applications. researchgate.net

The synthesis of quinazolin-4(3H)-ones, a class of compounds with significant biological activity, can be achieved using furan-2-carbaldehydes as a C1 building block. This involves the reaction of a furan-2-carbaldehyde with a 2-aminobenzamide derivative. The versatility of this approach allows for the generation of a library of substituted quinazolinones by varying the substituents on both the furan and the benzamide moieties.

Table 1: Examples of Complex Molecules Synthesized from Furan-2-Carbaldehyde Derivatives

| Starting Furan-2-carbaldehyde Derivative | Reagents and Conditions | Product | Reference |

| 5-Methylfuran-2-carbaldehyde | 2-Amino-N-phenylbenzamide, CuBr, N,N-dimethylacetamide, 120 °C | 2-(5-Methylfuran-2-yl)-3-phenylquinazolin-4(3H)-one | rsc.org |

| Furan-2-carbaldehyde | 2-Amino-N-phenylbenzamide, Toluene-p-sulfonic acid, Ethanol, Reflux | (E)-2-((Furan-2-ylmethylene)amino)-N-phenylbenzamide | rsc.org |

| 5-Phenyl-2-furaldehyde | Cyanoselenoacetamide | 2-Cyano-3-(5-phenyl-2-furyl)prop-2-eneselenoamide | ekb.eg |

This table is interactive. Click on the headers to sort the data.

Precursor for the Development of Novel Organic Materials

The structural features of this compound make it an attractive precursor for the development of novel organic materials. The combination of the furan ring, the phenoxy group, and the reactive aldehyde allows for the synthesis of polymers and functional materials with tailored properties.

The aldehyde group can be utilized in polymerization reactions, such as condensation polymerization with phenols or amines, to create furan-based resins. These materials can exhibit interesting thermal and mechanical properties. For instance, furfural (B47365), the parent compound, is used in the production of furan resins, which are known for their high-temperature stability and chemical resistance. The incorporation of the 3-methoxyphenoxy substituent could further modify these properties, potentially leading to materials with enhanced solubility or different electronic characteristics.

Furthermore, the extended π-conjugated system that can be generated from this scaffold is of interest in the field of organic electronics. Derivatives of 5-aryl-furan-2-carbaldehydes have been investigated for their potential use in organic semiconductors and fluorescent dyes. myskinrecipes.com The electronic properties of such materials are highly dependent on the nature of the substituents on the aromatic rings. The methoxy (B1213986) group in the 3-position of the phenoxy ring in the title compound can act as an electron-donating group, which can influence the HOMO-LUMO gap and, consequently, the optical and electronic properties of the resulting materials.

Table 2: Potential Material Applications based on Furan-2-Carbaldehyde Derivatives

| Furan Derivative Class | Potential Material Application | Key Structural Feature |

| 5-Aryl-furan-2-carbaldehydes | Organic Semiconductors | Extended π-conjugation |

| 5-Aryl-furan-2-carbaldehydes | Fluorescent Dyes | Tunable electronic properties |

| Furfural | Furan Resins | High thermal stability and chemical resistance |

This table is interactive. Users can filter the data based on the derivative class.

Utilization in Ligand Design for Catalysis and Coordination Chemistry

The this compound scaffold possesses suitable functionalities for the design of novel ligands for catalysis and coordination chemistry. The oxygen atom of the furan ring, the oxygen of the ether linkage, and the oxygen of the carbonyl group, as well as the potential for introducing nitrogen atoms through derivatization of the aldehyde, provide multiple coordination sites for metal ions.

Schiff base ligands, readily prepared by the condensation of the aldehyde with a primary amine, are particularly noteworthy. These ligands can form stable complexes with a wide range of transition metals. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the furan ring and the amine precursor. The methoxy group on the phenoxy ring can influence the electron density at the metal center, thereby affecting the catalytic activity of the complex.

These metal complexes can find applications in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions. The design of chiral ligands derived from this compound could also lead to the development of new asymmetric catalysts for enantioselective synthesis.

Table 3: Potential Ligand Types and Coordination Sites

| Ligand Type | Potential Coordination Sites | Method of Synthesis |

| Schiff Base | N (imine), O (furan), O (ether), O (methoxy) | Condensation of the aldehyde with a primary amine |

| Hydrazone | N (imine), N (amino), O (furan), O (ether) | Condensation of the aldehyde with a hydrazine |

| Oxime | N (oxime), O (hydroxyl), O (furan), O (ether) | Condensation of the aldehyde with hydroxylamine |

This interactive table allows users to explore different ligand possibilities derived from the core scaffold.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The compound 5-(3-Methoxyphenoxy)furan-2-carbaldehyde is a furan (B31954) derivative characterized by a methoxy-substituted phenoxy group at the 5-position and an aldehyde group at the 2-position of the furan ring. Its molecular formula is C12H10O3, with a corresponding molecular weight of 202.21 g/mol . chemicalbook.com The current academic understanding of this specific molecule is limited, with much of the available information positioning it as a synthetic intermediate or a member of the broader class of phenoxy-furan derivatives.

The core structure combines several key chemical features: a furan ring, an ether linkage, and an aldehyde functional group. Furan and its derivatives are well-established as important five-membered heterocyclic compounds in organic chemistry, known for their diverse biological activities and as versatile synthetic building blocks. nih.govnumberanalytics.com The aldehyde group is a reactive site for numerous organic transformations, including condensations, oxidations, and nucleophilic additions. The diaryl ether-like linkage (phenoxy-furan) is a structural motif present in various natural products and pharmacologically active molecules.

While detailed studies exclusively focused on this compound are not abundant in publicly accessible literature, its synthesis can be inferred from general methods. One common approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between a bromo-aldehyde (like 5-bromofuran-2-carbaldehyde) and a boronic acid (like 3-methoxyphenylboronic acid). chemicalbook.com Alternative syntheses could involve nucleophilic aromatic substitution or Ullmann condensation-type reactions.

Identification of Knowledge Gaps and Untapped Research Avenues

Despite its defined structure, there are significant knowledge gaps concerning this compound, presenting numerous opportunities for future research.

Comprehensive Physicochemical and Spectroscopic Characterization: While basic properties like molecular formula and weight are known, a detailed public repository of its physicochemical properties (e.g., melting point, boiling point, solubility in various solvents) and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, UV-Vis) is not readily available. A thorough characterization is fundamental for any future synthetic or applied research.

Exploration of Chemical Reactivity: The reactivity of the aldehyde group in this specific molecular context is largely unexplored. Research could investigate its behavior in various reactions, such as Knoevenagel condensation, Wittig reactions, and reductive amination, to create a library of novel derivatives. Furthermore, the stability of the furan ring and the ether linkage under different reaction conditions (acidic, basic, oxidative, reductive) needs systematic evaluation.

Investigation of Biological Activity: The furan nucleus is a component of many biologically active compounds with antimicrobial and anti-inflammatory properties. nih.govderpharmachemica.com The structural similarity to other bioactive diaryl ethers suggests that this compound and its derivatives could be screened for a wide range of pharmacological activities. For instance, related 5-phenyl-2-furan derivatives have been identified as potent inhibitors of E. coli β-glucuronidase, indicating potential therapeutic applications. nih.gov Untapped avenues include screening for anticancer, antifungal, antiviral, and antioxidant activities. openmedicinalchemistryjournal.com

Application in Materials Science: Furan derivatives, particularly those derived from biomass like 5-(hydroxymethyl)furfural (HMF), are being explored as precursors for polymers and advanced materials. wikipedia.orgresearchgate.net The potential of this compound as a monomer or a precursor for novel functional materials, such as resins, coatings, or electro-optical materials, remains an open field of inquiry.

Prospective Methodological Advancements in Research on the Compound

Future research would benefit from the application of modern synthetic and analytical methodologies to overcome existing knowledge gaps.

Advanced Synthetic Methods: Exploration of more efficient and sustainable synthetic routes is a key prospect. This could include developing flow chemistry processes for safer and more scalable production, employing novel catalytic systems (e.g., earth-abundant metal catalysts) for the ether linkage formation, or exploring enzymatic synthesis for improved selectivity and milder reaction conditions.

Computational and In Silico Studies: Molecular modeling and computational chemistry can predict the compound's three-dimensional structure, electronic properties, and reactivity. Docking studies could be used to screen for potential biological targets in silico, helping to prioritize and guide experimental biological assays, similar to approaches used for other furan derivatives. nih.gov

High-Throughput Screening: To explore the untapped biological potential, high-throughput screening (HTS) of the compound and a library of its derivatives against various biological targets (enzymes, receptors, microbial strains) would be a highly effective strategy. This would rapidly identify any "hit" compounds for further development.

Derivatization and Library Synthesis: A systematic derivatization of the aldehyde functional group could lead to a diverse chemical library. For example, conversion to Schiff bases, oximes, hydrazones, or carboxylic acids would yield a range of new molecules with potentially different physicochemical and biological properties, which could then be systematically evaluated.

Broader Implications for Furan Chemistry and Heterocyclic Synthesis

Research into this compound holds broader implications for the fields of furan chemistry and heterocyclic synthesis.

Expanding the Toolbox of Furan Building Blocks: A thorough study of this compound's reactivity and synthetic utility would establish it as a valuable functionalized building block. numberanalytics.com It provides a scaffold where the furan core is functionalized at two key positions, allowing for sequential and regioselective modifications to build more complex heterocyclic systems, such as furo-fused heteropolycycles. nih.gov

Understanding Electronic Effects in Diaryl Ether Analogs: The molecule serves as an excellent model to study the electronic interplay between an electron-donating methoxyphenoxy group and an electron-withdrawing formyl group through a furan spacer. This understanding is crucial for designing other heterocyclic compounds with tailored electronic and, by extension, biological or material properties.

Contributions to Medicinal and Agrochemical Chemistry: Heterocyclic compounds are foundational to modern medicine and agriculture. openmedicinalchemistryjournal.comnih.gov Elucidating the structure-activity relationships of derivatives from this compound could lead to new lead structures for drug discovery or the development of novel pesticides and herbicides. The presence of the furan ring, a known pharmacophore, makes this a promising starting point. derpharmachemica.com

Q & A

Q. What synthetic methodologies are suitable for preparing 5-(3-Methoxyphenoxy)furan-2-carbaldehyde?

The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can attach a 3-methoxyphenoxy group to a furan-2-carbaldehyde scaffold. A pre-functionalized furan derivative (e.g., 5-bromofuran-2-carbaldehyde) is reacted with 3-methoxyphenoxyboronic acid under palladium catalysis . Reaction conditions (e.g., solvent, temperature, catalyst loading) should be optimized to minimize side products like dehalogenation or homocoupling.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC-DAD-ESI-MS/MS : To confirm molecular weight and detect impurities (e.g., residual solvents or isomers) .

- NMR spectroscopy : H and C NMR can verify the presence of the methoxyphenoxy group (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ ~3.8 ppm) and aldehyde proton (δ ~9.6 ppm) .

- Combustion analysis : Validate elemental composition (C, H, O) to confirm stoichiometry .

Q. What safety precautions are recommended for handling this compound?

While specific toxicological data are limited, analogous furan carbaldehydes (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) require:

Q. How can thermodynamic properties like enthalpy of formation be determined experimentally?

Bomb combustion calorimetry (e.g., B-08-MA calorimeter) is used to measure the standard molar combustion energy (). From this, the enthalpy of formation () is calculated via Hess’s law, incorporating enthalpies of CO₂(g), H₂O(l), and N₂(g). Comparative analysis with additive methods (e.g., Benson group increments) identifies discrepancies due to steric or electronic effects .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

Q. What strategies mitigate byproduct formation during functionalization at the C-3 position of the furan ring?

Metalation attempts (e.g., lithiation) at C-3 require protecting the aldehyde group. For example:

- Silylation : Use tert-butyldimethylsilyl (TBS) groups to protect the aldehyde, enabling directed ortho-metalation .

- Temperature control : Low temperatures (−78°C) minimize side reactions like ring-opening or polymerization.

Q. How can the compound’s potential biological activity be evaluated in vitro?

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or cytochrome P450 using fluorogenic substrates .

- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

- ADMET profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 cells) .

Q. What mechanistic insights explain acid-catalyzed transformations of this compound?

Under acidic conditions, the aldehyde group may undergo hydration or condensation. Isotopic labeling (e.g., D₂O) combined with H NMR tracks protonation sites. Computational studies suggest the formation of carbocation intermediates at the methoxyphenoxy moiety, leading to dimerization or ring-expansion products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.